molecular formula C15H10ClIN2O3 B3551219 3-(4-chloro-3-nitrophenyl)-N-(2-iodophenyl)acrylamide

3-(4-chloro-3-nitrophenyl)-N-(2-iodophenyl)acrylamide

Cat. No. B3551219
M. Wt: 428.61 g/mol
InChI Key: TYVVRGJLXFRDGV-SOFGYWHQSA-N
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Description

3-(4-chloro-3-nitrophenyl)-N-(2-iodophenyl)acrylamide, commonly known as CNIA, is a chemical compound that has been widely used in scientific research. CNIA is a potent inhibitor of protein kinase CK2, which has been implicated in several diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

CNIA inhibits CK2 activity by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, leading to cell cycle arrest and apoptosis in cancer cells. In addition, CNIA has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in many cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
CNIA has been shown to have several biochemical and physiological effects. In vitro studies have shown that CNIA inhibits CK2 activity in a dose-dependent manner, leading to cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that CNIA inhibits tumor growth in mouse xenograft models of cancer. In addition, CNIA has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in many cellular processes, including cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

One of the major advantages of CNIA is its potency as a CK2 inhibitor. CNIA has been shown to inhibit CK2 activity in vitro and in vivo at nanomolar concentrations. In addition, CNIA has been shown to have selectivity for CK2 over other kinases, making it a useful tool for studying CK2 signaling pathways. However, one of the limitations of CNIA is its stability. CNIA is sensitive to light and air, and it can decompose over time, leading to loss of activity.

Future Directions

There are several future directions for research on CNIA. One area of research is to develop more stable analogs of CNIA that retain its potency as a CK2 inhibitor. Another area of research is to investigate the role of CK2 in other diseases, such as neurodegenerative disorders. Finally, the development of CNIA-based therapeutics for cancer and other diseases is an exciting area of research that holds promise for the future.
Conclusion:
In conclusion, CNIA is a potent inhibitor of protein kinase CK2 that has been widely used in scientific research. CNIA has been shown to inhibit CK2 activity in vitro and in vivo, leading to cell cycle arrest and apoptosis in cancer cells. In addition, CNIA has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in many cellular processes, including cell proliferation and differentiation. While CNIA has some limitations, its potency as a CK2 inhibitor makes it a useful tool for studying CK2 signaling pathways. Future research on CNIA holds promise for the development of new therapeutics for cancer and other diseases.

Scientific Research Applications

CNIA has been extensively used in scientific research as a potent inhibitor of protein kinase CK2. Protein kinase CK2 is a ubiquitous serine/threonine kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. Overexpression of CK2 has been observed in several types of cancer, making it an attractive target for cancer therapy. CNIA has been shown to inhibit CK2 activity in vitro and in vivo, leading to cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-N-(2-iodophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClIN2O3/c16-11-7-5-10(9-14(11)19(21)22)6-8-15(20)18-13-4-2-1-3-12(13)17/h1-9H,(H,18,20)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVVRGJLXFRDGV-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chloro-3-nitrophenyl)-N-(2-iodophenyl)acrylamide
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